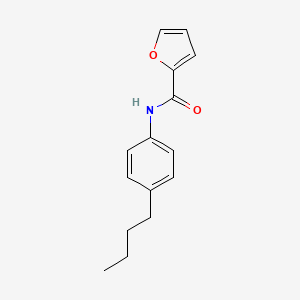

N-(4-butylphenyl)furan-2-carboxamide

Description

Overview of Furan-2-carboxamide Scaffolds in Chemical Biology

The furan-2-carboxamide scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. This scaffold is recognized for its versatile chemical properties and its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.

Researchers have synthesized and evaluated numerous derivatives of furan-2-carboxamide and have reported a variety of significant biological effects. These include:

Antimicrobial Activity: Several studies have demonstrated the potential of furan-2-carboxamide derivatives to combat microbial infections. For instance, certain compounds have shown efficacy against drug-resistant bacteria by inhibiting their growth. The investigation of N-(4-bromophenyl)furan-2-carboxamide and its analogues has revealed promising antibacterial activity against clinically isolated drug-resistant strains of Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Anticancer Properties: The furan-2-carboxamide core is also a feature in the design of potential anticancer agents. A novel furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent, which can induce mitotic arrest and promote apoptosis in cancer cells. nih.gov Other studies on carbamothioyl-furan-2-carboxamide derivatives have shown significant anti-cancer activity against various human cancer cell lines, including liver (HepG2, Huh-7) and breast (MCF-7) cancer cells. mdpi.com

Anti-inflammatory Effects: The potential for furan-2-carboxamide derivatives to modulate inflammatory pathways is another area of active investigation. While specific studies on N-(4-butylphenyl)furan-2-carboxamide are limited, related structures are being explored for their anti-inflammatory properties.

Antibiofilm Activity: A diversity-oriented synthesis of furan-2-carboxamides has led to the discovery of compounds with significant antibiofilm activity against Pseudomonas aeruginosa. nih.gov This is particularly important in addressing chronic and persistent bacterial infections.

The biological activity of these compounds is often attributed to the structural features of the furan-2-carboxamide scaffold, which allows for various chemical modifications to fine-tune their pharmacological profiles.

The Significance of this compound in Contemporary Research

While detailed research findings on this compound are not abundant, its chemical structure suggests potential areas of scientific interest. The presence of the 4-butylphenyl group, a lipophilic (fat-loving) moiety, could influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its distribution within the body.

The exploration of structurally similar furan-2-carboxamide derivatives provides a basis for inferring the potential significance of this compound. For example, research on N-butyl 5-[(4-methoxybenzenesulfonyl)methyl]furan-2-carboxamide highlights the ongoing investigation into the antimicrobial, anti-inflammatory, and anticancer properties of furan-2-carboxamides with alkyl substituents. ontosight.ai The butyl group in this compound may play a crucial role in its interaction with biological targets, potentially enhancing its potency or selectivity.

The table below presents a selection of furan-2-carboxamide derivatives and their observed biological activities, illustrating the therapeutic potential within this chemical class.

| Compound Name | Biological Activity |

| N-(4-bromophenyl)furan-2-carboxamide | Antibacterial against drug-resistant bacteria. nih.govresearchgate.net |

| A novel furan-2-carboxamide derivative (SH09) | Anticancer (microtubule stabilizing agent). nih.gov |

| Carbamothioyl-furan-2-carboxamide derivatives | Anticancer and antimicrobial. mdpi.com |

| Various furan-2-carboxamide derivatives | Antibiofilm against Pseudomonas aeruginosa. nih.gov |

Scope and Research Objectives

The primary objective of ongoing research into the furan-2-carboxamide class of compounds is to explore their vast chemical space and identify novel derivatives with potent and selective biological activities. For a specific molecule like this compound, the research objectives would typically include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and thoroughly characterizing its chemical and physical properties.

Biological Screening: Evaluating the compound's activity across a range of biological assays to identify potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different chemical features influence its biological activity. This could involve altering the length of the alkyl chain or changing the substitution pattern on the phenyl ring.

Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound exerts its biological effects to identify its specific cellular targets.

Future research in this area will likely focus on synthesizing and testing this compound and its analogs to fully elucidate their therapeutic potential and to develop new drug candidates for a variety of diseases.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-butylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-3-5-12-7-9-13(10-8-12)16-15(17)14-6-4-11-18-14/h4,6-11H,2-3,5H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZCYUYVWHIFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Butylphenyl Furan 2 Carboxamide and Analogues

Established Synthetic Pathways for Furan-2-carboxamide Core Structures

The furan-2-carboxamide scaffold is a key structural motif present in numerous compounds. Its synthesis is typically achieved through reliable and well-documented chemical reactions.

The most direct and widely employed method for constructing the furan-2-carboxamide core is through the formation of an amide bond between a furan-2-carboxylic acid derivative and an appropriate amine.

A common pathway involves the acylation of an amine with an activated carboxylic acid derivative, most frequently an acyl chloride. mdpi.commdpi.com The synthesis begins with the conversion of furan-2-carboxylic acid to furan-2-carbonyl chloride. This activation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting furan-2-carbonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with an amine. For instance, the reaction of furan-2-carbonyl chloride with anilines, such as 4-bromoaniline (B143363) or 2,2-diphenylethan-1-amine, proceeds efficiently in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) to scavenge the HCl byproduct. mdpi.commdpi.com Dichloromethane (DCM) is a commonly used solvent for this transformation. mdpi.com

Alternatively, furan-2-carboxylic acid can be activated in situ using coupling agents. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) activate the carboxylic acid to form a reactive acylimidazolide intermediate. nih.gov This intermediate then reacts with an amine, such as 1,4-diaminobenzene, to yield the corresponding furan-2-carboxamide. nih.gov This method offers milder reaction conditions compared to the acyl chloride approach.

Table 1: Common Reagents for Amide Bond Formation

| Activation Method | Carboxylic Acid Derivative | Activating Reagent | Key Intermediate | Amine Reactant |

|---|---|---|---|---|

| Acyl Chloride | Furan-2-carboxylic acid | Thionyl chloride (SOCl₂) | Furan-2-carbonyl chloride | Primary/Secondary Amine |

| Coupling Agent | Furan-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI) | Acylimidazolide | Primary/Secondary Amine |

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that generates α-acetamido carboxamide derivatives, often referred to as peptide-like structures or peptomers. mdpi.comnih.gov The classical Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov

While the direct one-pot synthesis of N-(4-butylphenyl)furan-2-carboxamide via a standard Ugi reaction is not typical, the principles of MCRs are applied to create diverse libraries of furan-containing compounds. For example, a Ugi condensation utilizing 2-furaldehyde (as the carbonyl component), an amine, an isocyanide, and a suitable carboxylic acid can produce complex furan-containing amides. scribd.com These products can then undergo further chemical transformations. The versatility of the Ugi reaction allows for the incorporation of the furan (B31954) moiety into highly diverse molecular scaffolds. scribd.comresearchgate.net

Another example of an MCR involving furan derivatives is the reaction between furan-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate, which yields highly functionalized 2,2'-bifuran (B1329537) structures. researchgate.net These approaches highlight the potential of MCRs to efficiently build molecular complexity around the furan core.

Targeted Synthesis and Derivatization Strategies for this compound

The specific synthesis of this compound is achieved by coupling the appropriate precursors. Subsequent derivatization allows for the exploration of chemical space around this central structure.

The targeted synthesis of this compound via amide bond formation requires two primary precursors: an activated furan-2-carboxylic acid and 4-butylaniline (B89568).

Furan-2-carbonyl chloride : This key electrophile is readily prepared from commercially available furan-2-carboxylic acid. The reaction with thionyl chloride (SOCl₂) is a standard and effective method for this conversion, first documented in 1924.

4-Butylaniline : This nucleophilic precursor is commercially available. lookchem.com Synthetic routes to 4-butylaniline and its analogues include the reduction of the corresponding 4-butylnitrobenzene, often achieved through catalytic hydrogenation. chemicalbook.com Another general method for synthesizing substituted anilines is the C-H amination of alcohols using reagents like sodium azide (B81097) in the presence of a strong acid. chemicalbook.com

The direct synthesis of this compound is then accomplished by reacting furan-2-carbonyl chloride with 4-butylaniline, typically in an inert solvent like DCM with a base such as triethylamine.

Table 2: Synthesis of Key Precursors

| Precursor | Starting Material | Key Reagent(s) |

|---|---|---|

| Furan-2-carbonyl chloride | Furan-2-carboxylic acid | Thionyl chloride (SOCl₂) |

| 4-Butylaniline | 4-Butylnitrobenzene | H₂, Catalyst (e.g., Pd/C) |

Cross-coupling reactions are indispensable tools for creating carbon-carbon bonds and are particularly useful for diversifying the this compound structure. The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. mdpi.comyoutube.com

To apply this strategy for diversification, a halogenated analogue of the target compound is first synthesized, for example, N-(4-bromophenyl)furan-2-carboxamide. mdpi.com This intermediate is prepared by the reaction of furan-2-carbonyl chloride with 4-bromoaniline. mdpi.comresearchgate.net The bromine atom on the phenyl ring serves as a handle for the subsequent Suzuki-Miyaura coupling.

The N-(4-bromophenyl)furan-2-carboxamide can then be reacted with a wide range of aryl or heteroaryl boronic acids (or their boronate esters) to generate a library of N-(4-arylphenyl)furan-2-carboxamide derivatives. mdpi.comresearchgate.net The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base, like potassium phosphate (B84403) (K₃PO₄), to facilitate the transmetalation step. mdpi.com This approach offers a modular and efficient way to introduce diverse aromatic substituents onto the phenyl ring of the carboxamide. researchgate.netresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the N-(4-bromophenyl)furan-2-carboxamide. youtube.comyoutube.com

Transmetalation : The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is promoted by the base. youtube.comyoutube.com

Reductive Elimination : The two organic groups on the palladium center couple to form the new C-C bond, regenerating the palladium(0) catalyst. youtube.comyoutube.com

Beyond cross-coupling, functional group interconversions (FGI) provide additional avenues for modifying the this compound scaffold. These transformations can be performed on the furan ring, the phenyl ring, or the butyl chain, provided the amide bond remains stable under the reaction conditions.

For instance, modifications on the furan ring itself are possible. While direct electrophilic substitution on the furan ring of the amide can be challenging, strategies involving pre-functionalized furan precursors can be employed. organic-chemistry.org In related systems, such as benzofuran-2-carboxamides, C-H activation has been used to introduce aryl groups at the C3 position. mdpi.com This is achieved by installing a directing group, like 8-aminoquinoline, which is later removed or converted via transamidation. mdpi.com

Another example of modifying the furan core involves the oxidative rearrangement of furan-2-carboximidamides, which can be prepared from furan-2-carboxamides. This rearrangement leads to the formation of 2-acylaminofurans, introducing an additional functional group directly onto the furan heterocycle. rsc.org These strategies demonstrate the potential for late-stage functionalization to create a wider array of analogues for further study.

Structure Activity Relationship Sar Investigations of Furan 2 Carboxamide Derivatives

Influence of Furan (B31954) Ring Substitutions on Biological Activity

The furan ring is a core component of this class of compounds, and alterations to this heterocycle can significantly impact biological activity. researchgate.net Slight changes in the substitution pattern on the furan nucleus can lead to distinguishable differences in the biological activities of the resulting derivatives. researchgate.net The furan ring system is a fundamental skeleton in numerous compounds with a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects. researchgate.netutripoli.edu.lyijabbr.com

Research into the structure-activity relationship (SAR) of furan-based derivatives has explored how different substituents on the furan ring affect their therapeutic potential. For instance, in a study on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as SARS-CoV-2 Mpro inhibitors, the furan ring was identified as a key moiety that fits into the S2 site of the enzyme's catalytic pocket. nih.gov Optimization of this scaffold involved considering substitutions on the furan ring, with comparisons made between 2,5-disubstituted and 2,4-disubstituted furan rings. nih.gov

In another study focused on furan-2-yl(phenyl)methanone derivatives as protein tyrosine kinase inhibitors, substitutions on the furan ring were also investigated. mdpi.com The findings indicated that furan derivatives substituted at the 2- and 5- positions are frequently found in nature and exhibit broad-spectrum pharmacological properties. mdpi.com While some studies have focused more on the N-phenyl portion of the molecule, it is acknowledged that future work should also explore substitutions at the furan ring to further elucidate its role in biological activity. researchgate.net

Role of N-Phenyl Substitutions (including 4-butylphenyl and related groups)

The nature and position of substituents on the N-phenyl ring of furan-2-carboxamides play a crucial role in determining their biological activity. nih.gov A variety of derivatives with different N-phenyl substitutions have been synthesized and evaluated for activities ranging from anticancer to antibiofilm. nih.govmdpi.com

In a study on carbamothioyl-furan-2-carboxamide derivatives, the position of substituents on the phenyl ring influenced the reaction yield and, subsequently, the biological activity. mdpi.com Para-substituted products were obtained in better yields compared to ortho- and meta-substituted counterparts, which was attributed to steric effects. mdpi.com The anticancer activity of these derivatives was also linked to the electronic properties of the substituents. The presence of electron-donating groups, such as a p-tolyl group, was found to enhance anticancer activity against hepatocellular carcinoma. mdpi.com

Another comprehensive study focused on the antibiofilm activity of a diverse collection of furan-2-carboxamides against Pseudomonas aeruginosa. nih.gov The substitutions on the N-phenyl ring were found to be a critical feature for inhibiting biofilm formation. nih.gov The most active compounds in this study featured a methyl group, halogen atoms, or were unsubstituted on the phenyl ring. nih.gov Specifically, compounds with halogen substituents on the phenyl ring demonstrated good biofilm inhibition. nih.gov The study also highlighted that electron-donating groups like methyl or methoxy (B1213986) groups on the phenyl ring led to similar positive findings. nih.gov

Below is a data table summarizing the antibiofilm activity of selected furan-2-carboxamide derivatives with various N-phenyl substitutions.

| Compound | N-Phenyl Substitution | Linker | Biofilm Inhibition (%) at 50 µM |

|---|---|---|---|

| 4b | 4-Methylphenyl | N-acylcarbohydrazide | 58 |

| 7e | 4-Chlorophenyl | Triazole | 46 |

| 7a | Unsubstituted Phenyl | Triazole | 43 |

| 6b | 4-Methylphenyl | 3-Aminobenzoyl | 41 |

| 5f | 4-Fluorobenzamido | p-Phenylenediamine | 38 |

| 6a | Unsubstituted Phenyl | 3-Aminobenzoyl | 36 |

| 4h | 4-Bromophenyl | N-acylcarbohydrazide | 35 |

| 4g | 4-Chlorophenyl | N-acylcarbohydrazide | 33 |

The data indicates that both the nature of the substituent on the phenyl ring and the type of linker connecting it to the furan-2-carboxamide core significantly influence the antibiofilm activity.

Stereochemical Aspects and Their Impact on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor that can profoundly influence the biological activity of chiral compounds. nih.govnih.gov For many drugs, only one enantiomer (one of a pair of mirror-image molecules) is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov The two enantiomers of a chiral drug can exhibit significant differences in their bioavailability, metabolism, potency, and selectivity for biological targets like receptors and enzymes. nih.gov

In the context of furan-2-carboxamide derivatives, the introduction of chiral centers can lead to stereoisomers with distinct biological profiles. The specific stereochemical configuration of a molecule is crucial for its interaction with biological targets, which are themselves chiral environments, such as proteins and nucleic acids. researchgate.net

Although specific stereochemical studies on N-(4-butylphenyl)furan-2-carboxamide are not detailed in the provided context, the general principles of stereochemistry in drug action strongly suggest that if chiral centers were introduced into this molecule, its biological activity would likely be dependent on the specific stereoisomer. The differential interaction of enantiomers with their biological targets is a key consideration in drug design and development. nih.gov

Structure-Based Design Principles for Optimized Efficacy

The design of more effective furan-2-carboxamide derivatives often relies on structure-based design principles, which use knowledge of the three-dimensional structure of the biological target to guide the synthesis of new compounds with improved affinity and selectivity. nih.gov Molecular docking is a key computational tool in this approach, allowing researchers to predict how a molecule will bind to a target and to identify key interactions that can be optimized. nih.govnih.gov

One example of structure-based design can be seen in the development of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov After identifying an initial hit compound, molecular docking was used to understand its binding mode within the catalytic site of the enzyme. nih.gov The docking studies revealed that the furan ring was deeply buried in the S2 site and formed a π-π stacking interaction with a histidine residue, while the N-phenyl moiety occupied the S1 site. nih.gov This information guided three rounds of structural optimization to enhance the inhibitory activity, leading to the discovery of more potent, non-peptidomimetic inhibitors. nih.gov

In the development of antibiofilm agents based on the furan-2-carboxamide scaffold, molecular docking was also employed to propose a plausible mechanism of action. nih.gov By docking the compounds into the LasR protein of P. aeruginosa, a key regulator of quorum sensing, researchers found that the active carbohydrazide (B1668358) derivatives shared a similar binding mode to known furanone inhibitors. nih.govnih.gov This insight helps in designing new derivatives with potentially improved affinity and antibiofilm properties. nih.gov

Another important design principle is the creation of diverse molecular libraries for screening. A modular synthetic strategy was developed to access a wide range of structurally complex C3-substituted benzofuran-2-carboxamides. mdpi.com This approach, combining directed C–H arylation and transamidation chemistry, allows for the efficient generation of a diverse set of compounds from simple precursors, which can then be screened for various biological activities. mdpi.com This strategy facilitates the exploration of a broader chemical space to identify novel and potent drug candidates. mdpi.com

The table below outlines some of the structure-based design principles applied to furan-containing compounds.

| Design Principle | Application Example | Key Outcome |

|---|---|---|

| Molecular Docking | Design of SARS-CoV-2 Mpro inhibitors | Guided structural modifications to improve binding affinity and potency. nih.gov |

| Bioisosteric Replacement | Replacement of a labile furanone ring with a more stable furan-2-carboxamide moiety | Led to the discovery of potent antibiofilm agents. nih.govnih.gov |

| Modular Synthesis | Creation of a diverse library of C3-substituted benzofuran-2-carboxamides | Facilitated the exploration of structure-activity relationships for small molecule screening. mdpi.com |

| Scaffold Hopping | Modification of bromophenol structures by replacing a benzene (B151609) ring with a furan ring | Aimed to achieve superior biological activity by altering the core structure. mdpi.com |

Computational and Chemoinformatic Approaches to N 4 Butylphenyl Furan 2 Carboxamide Research

Molecular Docking Analyses of Furan-2-carboxamide-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-butylphenyl)furan-2-carboxamide and its analogs, docking studies have been instrumental in elucidating their interactions with various biological targets.

For instance, in studies of furan-2-carboxamide derivatives as potential antibiofilm agents against Pseudomonas aeruginosa, molecular docking has been used to investigate their binding to the LasR protein, a key regulator in quorum sensing. nih.gov These analyses have shown that furan-2-carboxamide derivatives can occupy the same binding cavity as the native autoinducer. nih.gov Similarly, docking studies on furan-azetidinone hybrids against E. coli targets have helped in understanding their binding mechanisms with enzymes like enoyl reductase. ijper.org

The characterization of ligand-binding pockets is crucial for understanding how a compound like this compound exerts its biological effect. These pockets are specific cavities on the surface of a target protein where the ligand binds and initiates a biological response.

In studies on furan-2-carboxamide analogs, the binding pockets of various target proteins have been characterized. For example, in the LasR protein of P. aeruginosa, the binding pocket accommodates the furan (B31954) ring of the carboxamides in a region similar to that occupied by the furanone ring of the natural ligand. nih.gov Key amino acid residues that have been identified to interact with these ligands include Tyr56, Trp60, Asp73, and Ser129. nih.gov In another study involving N-(4-bromophenyl)furan-2-carboxamide derivatives targeting the β-lactamase enzyme, molecular docking revealed interactions within the binding pocket of the enzyme, suggesting a potential mechanism for overcoming antibiotic resistance. researchgate.net

Molecular docking not only identifies the binding site but also predicts the specific binding mode and the affinity of the ligand for the target. The binding mode refers to the specific orientation and conformation of the ligand within the binding pocket, while the binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction.

For furan-2-carboxamide derivatives, docking studies have predicted various binding interactions that contribute to their affinity. For example, in the LasR protein, carbohydrazide (B1668358) derivatives of furan-2-carboxamide were predicted to form three hydrogen bonds with Tyr56, Asp73, and Ser129, and an additional interaction with Trp88. nih.gov The docking scores for these compounds were found to be in the range of -9.00 to -10.05, indicating strong predicted affinity. nih.gov In the case of furan-azetidinone hybrids targeting E. coli enoyl reductase, pi-pi stacking interactions with phenylalanine (PHE 94) and tyrosine (TYR 146) residues were identified as key contributors to binding. ijper.org One of the most potent compounds in this series exhibited a high Glide Score of -9.195. ijper.org

| Compound Type | Target Protein | Key Interacting Residues | Interaction Type | Predicted Docking Score/Affinity | Reference |

|---|---|---|---|---|---|

| Furan-2-carboxamide carbohydrazides | LasR (P. aeruginosa) | Tyr56, Asp73, Ser129, Trp88 | Hydrogen Bonds, Other Interactions | -9.00 to -10.05 | nih.gov |

| Furan-azetidinone hybrid (Compound 4e) | Enoyl Reductase (E. coli) | PHE 94, TYR 146 | Pi-pi stacking | Glide Score: -9.195 | ijper.org |

| Furan-azetidinone hybrid (Compound 4d) | Enoyl Reductase (E. coli) | TYR 146 | Pi-pi stacking | Glide Score: -9.039 | ijper.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.

While specific QSAR models for this compound were not found, studies on related furan-containing compounds have demonstrated the utility of this approach. For instance, a QSAR study on furanone derivatives as cyclooxygenase-2 (COX-2) inhibitors has been successfully conducted. researchgate.net

QSAR models can be broadly classified into two categories: 2D-QSAR and 3D-QSAR. 2D-QSAR models use descriptors that are derived from the two-dimensional representation of the molecule, such as topological indices and physicochemical properties. 3D-QSAR methods, on the other hand, utilize descriptors that are calculated from the three-dimensional structure of the molecule, such as molecular interaction fields.

In a study on furanone derivatives, both 2D and 3D-QSAR approaches were employed. researchgate.net The 2D-QSAR model identified descriptors like the retention index for six-membered rings and the polar surface area as being significant for COX-2 inhibition. researchgate.net For the 3D-QSAR, a method known as Step Wise K Nearest Neighbor Molecular Field Analysis (SW-kNN MFA) was used, which relies on electrostatic parameters to build the model. researchgate.net

The ultimate goal of QSAR modeling is to develop robust and predictive models of biological activity. The predictive power of a QSAR model is typically assessed using statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).

In the QSAR study of furanone derivatives, the developed 2D model showed a good correlation coefficient (r² = 0.840) and a cross-validated squared correlation coefficient (q²) of 0.773. researchgate.net The 3D-QSAR model also demonstrated high predictive ability with an r² of 0.7622 and a q² of 0.7031. researchgate.net These results indicate that the models were able to explain a significant portion of the variance in the biological data and could be useful in designing more potent furanone-based COX-2 inhibitors. researchgate.net

| QSAR Methodology | Squared Correlation Coefficient (r²) | Cross-validated Squared Correlation Coefficient (q²) | Standard Error of Estimation (SEE) | Reference |

|---|---|---|---|---|

| 2D-QSAR | 0.840 | 0.773 | 0.195 | researchgate.net |

| 3D-QSAR (kNN MFA) | 0.7622 | 0.7031 | 0.3660 | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide valuable insights into the conformational changes of a ligand and its target protein upon binding, as well as the stability of the ligand-protein complex.

In a study involving N-(4-bromophenyl)furan-2-carboxamide derivatives, MD simulations were used to validate the results of molecular docking studies. nih.gov The simulations were run for 50 nanoseconds to assess the stability of the complexes formed between the furan-2-carboxamide derivatives and the NDM-1 protein from A. baumannii. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligands was monitored throughout the simulation. The results showed that the complexes achieved stability after 20 nanoseconds, suggesting high binding affinities and a good fit of the ligands within the active site of the receptor. nih.gov This stability is a key indicator of a potentially effective and lasting interaction between the drug candidate and its target.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT calculations can provide valuable insights into various chemical properties without the need for empirical data. For this compound, DFT studies can elucidate the distribution of electrons within the molecule, identify reactive sites, and predict its behavior in chemical reactions.

Theoretical investigations using DFT on related furan and carboxamide-containing compounds have demonstrated the utility of this approach. pku.edu.cnresearchgate.netresearchgate.net Such studies typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. Following optimization, a range of electronic properties are calculated.

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the carbonyl group and the oxygen within the furan ring are expected to be regions of high negative potential, making them likely sites for electrophilic attack. Conversely, the amide proton would represent a region of positive potential.

Furthermore, reactivity descriptors such as Mulliken population analysis can be calculated to determine the partial atomic charges on each atom, providing a quantitative measure of the local electronic environment and potential sites for nucleophilic or electrophilic interactions. researchgate.net These computational analyses help researchers understand the intrinsic electronic characteristics of the molecule, guiding synthetic modifications and predicting its interaction with biological targets. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Molecular Structure Analysis

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons; likely localized on the electron-rich furan and phenyl rings. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; the carbonyl group is a potential site for electron acceptance. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density, showing electron-rich (negative) and electron-poor (positive) regions. | Identifies likely sites for non-covalent interactions, with negative potential around oxygen atoms and positive potential near the amide N-H. |

| Mulliken Atomic Charges | Calculated partial charge assigned to each atom in the molecule. | Quantifies the electrophilic and nucleophilic character of specific atoms, predicting sites for chemical reactions. |

Pharmacophore Generation and Virtual Screening Campaigns

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. arxiv.orgresearchgate.net A pharmacophore model for this compound would serve as a template in virtual screening campaigns to discover novel compounds with potentially similar biological activities. nih.gov

The generation of a pharmacophore model for this compound involves identifying its key chemical features. arxiv.org These features are defined by their steric and electronic properties and their spatial relationships to one another. For this specific molecule, the primary pharmacophoric features would include:

A Hydrogen Bond Donor (HBD): The N-H group of the amide linkage.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the amide.

An Aromatic Ring (AR): The furan ring.

A Hydrophobic Feature (HY): The n-butyl group and the phenyl ring.

Once generated, this 3D pharmacophore model acts as a filter or query in virtual screening. researchgate.net Large databases containing millions of chemical compounds are computationally searched to identify molecules that match the defined pharmacophoric features in the correct spatial orientation. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. nih.gov

Virtual screening campaigns using pharmacophores derived from furan-carboxamide and related scaffolds have been successfully employed to identify inhibitors for various biological targets. nih.govdntb.gov.uamdpi.com The hits obtained from such a screening based on this compound would be structurally diverse molecules that share the key interaction features of the parent compound. These hits would then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity to a specific target protein before being prioritized for laboratory synthesis and biological evaluation. mdpi.com

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Molecular Moiety | Role in Molecular Recognition |

| Hydrogen Bond Donor (HBD) | Amide (N-H) | Can donate a hydrogen bond to an acceptor group on a biological target. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) | Can accept a hydrogen bond from a donor group on a biological target. |

| Aromatic Ring (AR) | Furan Ring | Can engage in π-π stacking or other aromatic interactions. |

| Hydrophobic Group (HY) | Butyl group, Phenyl ring | Can interact with nonpolar pockets in a biological target. |

Preclinical Pharmacological Studies and Mechanistic Insights into Furan 2 Carboxamide Analogues

Enzyme Inhibition Profiling

The furan-2-carboxamide core has been utilized to develop potent inhibitors for several classes of enzymes critical to disease pathogenesis.

The main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. nih.govfrontiersin.org Researchers have explored furan-containing compounds for their potential to inhibit this critical viral enzyme. acs.org

A notable study led to the discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of the SARS-CoV-2 Mpro. nih.gov Through screening an in-house library, an initial hit compound, F8, was identified which inhibited SARS-CoV-2 Mpro activity with a half-maximal inhibitory concentration (IC50) of 21.28 μM. nih.gov Subsequent structure-based optimization resulted in the development of significantly more potent non-peptidomimetic inhibitors, F8–B6 and F8–B22, with IC50 values of 1.57 μM and 1.55 μM, respectively. nih.gov

Beyond coronaviruses, furan-carboxamide derivatives have also been identified as potent inhibitors of the lethal H5N1 influenza A virus. nih.gov In one study, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (compound 1a) demonstrated the most significant activity against the H5N1 virus, with a half-maximal effective concentration (EC50) of 1.25 μM. nih.gov

Table 1: Inhibition of Viral Proteases by Furan-2-carboxamide Analogues

| Compound | Target | Inhibitory Concentration | Reference |

|---|---|---|---|

| F8 | SARS-CoV-2 Mpro | IC50: 21.28 μM | nih.gov |

| F8–B6 | SARS-CoV-2 Mpro | IC50: 1.57 μM | nih.gov |

| F8–B22 | SARS-CoV-2 Mpro | IC50: 1.55 μM | nih.gov |

| Compound 1a | H5N1 Influenza A Virus | EC50: 1.25 μM | nih.gov |

Xanthine (B1682287) Oxidase (XO): As a pivotal enzyme in purine (B94841) metabolism that catalyzes the production of uric acid, xanthine oxidase is a therapeutic target for managing hyperuricemia and gout. acs.org Furan-based scaffolds have been investigated as potential XO inhibitors. A series of 2-arylbenzo[b]furan derivatives were designed and synthesized, leading to the identification of a potent mixed-type XO inhibitor (compound 4a) with an IC50 value of 4.45 μM. acs.org Another study focusing on 2-arylbenzo[b]furan analogues identified compound 34 as a potent inhibitor with an IC50 of 3.99 μM.

Histone Acetyltransferases (HATs): HATs are crucial epigenetic regulators, and their abnormal function is associated with diseases like cancer. While HATs are a significant therapeutic target, specific research on furan-2-carboxamide analogues as direct HAT inhibitors is not extensively covered in the available literature. Studies have reported on other heterocyclic structures, such as pyridoisothiazolones, as potent HAT inhibitors.

Topoisomerases: These enzymes are essential for managing DNA topology and are validated targets in cancer therapy. Although some nitrofuran-based compounds have been reported to inhibit topoisomerase II, specific studies detailing the activity of furan-2-carboxamide analogues against topoisomerases are not prominent in the reviewed scientific literature.

Kinases: A series of furan-2-yl(phenyl)methanone derivatives were synthesized and evaluated for their ability to inhibit protein tyrosine kinases (PTKs). Several of these compounds demonstrated potent PTK inhibitory activity, with IC50 values superior to the reference compound, genistein (B1671435) (IC50 = 13.65 μM). The study emphasized that the presence of hydroxyl groups on the furan-2-yl(phenyl)methanone backbone is crucial for their inhibitory activity.

Table 2: Inhibition of Other Key Enzymes by Furan (B31954) Analogues

| Compound Class/Name | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 2-Arylbenzo[b]furan (Compound 4a) | Xanthine Oxidase | 4.45 μM | acs.org |

| 2-Arylbenzo[b]furan (Compound 34) | Xanthine Oxidase | 3.99 μM | |

| Furan-2-yl(phenyl)methanone (Compound 4a) | Protein Tyrosine Kinase | 4.66 μM | |

| Furan-2-yl(phenyl)methanone (Compound 4b) | Protein Tyrosine Kinase | 6.42 μM | |

| Furan-2-yl(phenyl)methanone (Compound 8a) | Protein Tyrosine Kinase | 5.31 μM | |

| Furan-2-yl(phenyl)methanone (Compound 8c) | Protein Tyrosine Kinase | 2.72 μM | |

| Furan-2-yl(phenyl)methanone (Compound 22c) | Protein Tyrosine Kinase | 4.62 μM |

Receptor Ligand Binding and Functional Modulation Assays

Furan-2-carboxamide analogues have also been designed to interact with specific receptor systems, particularly G protein-coupled receptors (GPCRs).

GPR35 is an orphan GPCR implicated in various physiological and pathological processes. Research has led to the identification of furan-containing derivatives as GPR35 agonists. nih.gov A screening effort identified 2-(4-methylfuran-2(5H)-ylidene)malononitrile derivatives as a novel chemical series with GPR35 agonist activity. nih.gov The most potent compound from this series, 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile (YE120), displayed an EC50 of 32.5 nM, which was more potent than the known GPR35 agonist zaprinast. nih.gov The agonist activity was confirmed to be specific to GPR35 through multiple validation assays. nih.gov

The urotensin-II (U-II) receptor (UT), a GPCR, and its ligand U-II are involved in regulating the cardiovascular, nervous, and renal systems. This system has become a promising target for drug discovery. A series of 5-aryl-furan-2-carboxamide derivatives were synthesized and evaluated as potential UT receptor antagonists. A systematic structure-activity relationship (SAR) investigation of these compounds led to the discovery of a 3,4-difluorophenyl analogue (compound 1y) as a highly potent UT antagonist with an IC50 value of 6 nM. This compound was also found to have high metabolic stability, low inhibition of the hERG channel, and low cytotoxicity, highlighting its potential as a therapeutic candidate.

Table 3: Activity of Furan Analogues at Receptor Systems

| Compound Class/Name | Target Receptor | Activity | Potency | Reference |

|---|---|---|---|---|

| 2-(4-methylfuran-2(5H)-ylidene)malononitrile (YE120) | GPR35 | Agonist | EC50: 32.5 nM | nih.gov |

| 5-Aryl-furan-2-carboxamide (Compound 1y) | Urotensin-II Receptor | Antagonist | IC50: 6 nM |

Cell-Based Efficacy Studies and Molecular Pathways

The enzymatic and receptor-level activities of furan-2-carboxamide analogues translate into significant effects in cell-based models of various diseases.

In oncology, a novel furan-2-carboxamide derivative, SH09, was identified as a microtubule stabilizing agent, a mechanism used by potent anticancer drugs. This compound showed anti-proliferative effects in a panel of cancer cell lines with IC50 values ranging from 4 µM to 8 µM. Mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis. Another study on carbamothioyl-furan-2-carboxamide derivatives demonstrated their anti-cancer potential against human cancer cell lines including HepG2, Huh-7, and MCF-7. The p-tolylcarbamothioyl)furan-2-carboxamide derivative was particularly effective against hepatocellular carcinoma, reducing cell viability to 33.29% at a concentration of 20 μg/mL.

Furan-2-carboxamide analogues have also shown promise as anti-infective agents. Beyond direct viral enzyme inhibition, these compounds exhibit cellular antiviral activity. Compound 1a, an inhibitor of the H5N1 influenza virus, was shown to have very low cytotoxicity in Madin-Darby Canine Kidney (MDCK) cells. nih.gov Furthermore, furan-2-carboxamides have been investigated for their antibiofilm properties against the opportunistic pathogen Pseudomonas aeruginosa. A diversity-oriented synthesis yielded several active compounds, with the carbohydrazide (B1668358) derivative 4b being the most potent, achieving a 58% reduction in biofilm formation. These compounds were also found to decrease the production of virulence factors such as proteases and pyocyanin (B1662382), suggesting they interfere with the quorum-sensing regulator LasR.

Table 4: Summary of Cell-Based Efficacy of Furan-2-carboxamide Analogues

| Compound/Analogue Class | Cell-Based Activity | Key Findings | Molecular Pathway/Target | Reference |

|---|---|---|---|---|

| SH09 | Anti-proliferative (Cancer cells) | IC50: 4-8 μM | Microtubule stabilization, G2/M arrest, Apoptosis | |

| p-Tolylcarbamothioyl)furan-2-carboxamide | Anticancer (HepG2, Huh-7, MCF-7) | 33.29% cell viability at 20 μg/mL (Hepatocellular carcinoma) | Not specified | |

| Carbohydrazide 4b | Antibiofilm (P. aeruginosa) | 58% biofilm reduction | Inhibition of virulence factors (pyocyanin, proteases); Putative target: LasR | |

| Compound 1a | Antiviral (H5N1) | Low cytotoxicity in MDCK cells | Influenza A virus inhibition | nih.gov |

Antimicrobial Activity and Biofilm Modulation

Furan-2-carboxamide analogues have demonstrated notable efficacy against a range of microbial threats, including drug-resistant bacteria and biofilm-forming pathogens. nih.govmdpi.com Their mechanisms of action often involve disrupting essential cellular processes or interfering with bacterial communication systems. nih.govnih.gov

The furan-2-carboxamide scaffold has been utilized to develop potent antibacterial agents, particularly against clinically relevant drug-resistant strains. One study focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its subsequent functionalization through Suzuki-Miyaura cross-coupling. nih.govnih.govmdpi.com The parent compound, N-(4-bromophenyl)furan-2-carboxamide (compound 3 in the study), was identified as the most effective antibacterial agent among the synthesized analogues. nih.govnih.gov It exhibited significant activity against a panel of clinically isolated, widely drug-resistant (XDR) bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its efficacy was particularly noteworthy against NDM-positive (New Delhi metallo-beta-lactamase-producing) A. baumannii. nih.govnih.gov

In another research avenue, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated. mdpi.com Derivatives featuring a 2,4-dinitrophenyl group showed significant inhibitory activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 µg/mL. mdpi.comnih.gov The antibacterial activity of these aromatic-containing compounds was suggested to be linked to their increased lipophilicity compared to non-aromatic counterparts. mdpi.com

| Compound/Derivative | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | XDR A. baumannii, K. pneumoniae, E. cloacae, MRSA | Most effective compound in its series, particularly against NDM-positive A. baumannii. | nih.govnih.gov |

| Carbamothioyl-furan-2-carboxamides (with 2,4-dinitrophenyl) | S. aureus (Gram-positive), E. coli (Gram-negative) | Displayed significant inhibition with MICs of 150.7–295 μg/mL. | mdpi.com |

Bacterial biofilms present a major challenge in treating persistent infections due to their inherent resistance to conventional antibiotics. nih.gov Furan-2-carboxamide analogues have emerged as promising anti-biofilm agents by targeting quorum sensing (QS), the cell-to-cell communication system that regulates biofilm formation and virulence factor production in many pathogens. nih.govfrontiersin.org

A study involving a diversity-oriented synthesis approach developed furan-2-carboxamides as bioisosteric replacements for the chemically unstable furanone ring, a known QS inhibitor. nih.govnih.gov These novel compounds were tested for their ability to inhibit biofilm formation in Pseudomonas aeruginosa, a pathogen where the LasI/LasR quorum sensing system plays a critical regulatory role. nih.gov Several of the synthesized analogues demonstrated significant biofilm reduction. nih.govresearchgate.net Notably, a carbohydrazide derivative (compound 4b) was the most active, achieving a 58% reduction in biofilm formation. nih.govnih.gov

Further investigation into the most active compounds (carbohydrazide 4b and triazoles 7d and 7e) confirmed their anti-quorum sensing properties. nih.govnih.gov Treatment of P. aeruginosa with these compounds led to a reduction in QS-regulated virulence factors, such as proteases and the pigment pyocyanin. nih.gov Molecular docking studies suggested that the active carbohydrazides likely share a similar binding mode to furanones within the LasR receptor protein, validating LasR as a plausible target for this class of compounds. nih.govnih.gov

| Compound Series | Most Active Compound | Biofilm Inhibition (%) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Carbohydrazides | 4b | 58% | Quorum sensing inhibition (LasR target), reduction of pyocyanin and proteases. | nih.govnih.gov |

| Triazoles | 7d, 7e | >30% | Quorum sensing inhibition, reduction of pyocyanin and proteases. | nih.gov |

Antiviral Efficacy in Cellular Models

The structural versatility of the furan-2-carboxamide scaffold has also been exploited in the search for new antiviral agents. Research has identified derivatives that are potent inhibitors of lethal viruses, such as the H5N1 influenza A virus, in cellular models. researchgate.netresearchgate.net

In one study, a series of novel furan-carboxamide derivatives were synthesized and evaluated for their anti-influenza activity. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies revealed that substitutions on the heterocyclic furan ring were crucial for antiviral efficacy. researchgate.net The most potent compound identified was 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, which demonstrated the best activity against the H5N1 virus with a half-maximal effective concentration (EC₅₀) value of 1.25 µM. researchgate.netresearchgate.net This level of activity was comparable to the reference drug amantadine. researchgate.net Preliminary mechanistic studies indicated that this series of compounds likely acts at the early stages of viral replication. researchgate.net

| Compound Name | Target Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | Influenza A (H5N1) | 1.25 µM | researchgate.netresearchgate.net |

Anticancer Potential and Cellular Pathway Intervention (e.g., Microtubule Dynamics, Apoptosis Pathways)

Furan-2-carboxamide derivatives have shown significant potential as anticancer agents, with studies demonstrating their ability to induce cell cycle arrest and apoptosis through interference with critical cellular pathways. nih.govnih.govacu.edu.in

One novel furan-2-carboxamide based small molecule, designated SH09, was identified as a selective microtubule stabilizing agent. nih.govacu.edu.in Microtubules are essential for cell division, making them a key target for cancer therapy. nih.gov This compound exhibited potent anti-proliferative activity against a panel of cancer cell lines with half-maximal inhibitory concentration (IC₅₀) values ranging from 4 µM to 8 µM. nih.govacu.edu.in By stabilizing microtubule polymers, the compound disrupts chromosomal segregation during mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death. nih.govacu.edu.in

Another study investigated a resveratrol (B1683913) analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS), for its effects on human colorectal cancer cells (HCT116). nih.gov This compound was found to be a potent suppressor of HCT116 cell growth while showing no sensitivity in normal colon cells. nih.gov The mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis. nih.gov This process is mediated through the activation of the extrinsic apoptotic pathway, involving the Fas death receptor and caspases, which occurs alongside the up-regulation of the tumor suppressor proteins p53 and p21. nih.gov

Additionally, carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their anticancer potential against various human cancer cell lines, including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast). mdpi.comnih.gov One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, showed the highest activity against hepatocellular carcinoma, reducing cell viability to 33.29% at a concentration of 20 µg/mL. mdpi.com

| Compound/Analogue | Cancer Cell Line(s) | Activity Metric | Cellular Mechanism | Reference |

|---|---|---|---|---|

| SH09 (Microtubule Stabilizer) | Various cancer cells | IC₅₀: 4-8 µM | Microtubule stabilization, G2/M mitotic arrest, apoptosis. | nih.govacu.edu.in |

| (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide | HCT116 (Colorectal) | Potent growth suppression | G2/M cell cycle arrest, apoptosis via p53-p21 activation and extrinsic pathway. | nih.gov |

| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 (Liver) | 33.29% cell viability at 20 µg/mL | Cytotoxicity, induction of apoptosis. | mdpi.com |

| Carbamothioyl-furan-2-carboxamides | Huh-7 (Liver), MCF-7 (Breast) | Significant cytotoxicity | Induction of apoptosis. | nih.gov |

Immunomodulatory and Anti-Inflammatory Effects

The furan nucleus is a component of many natural compounds that exhibit immunomodulatory and anti-inflammatory properties. nih.govnih.gov Furan derivatives can exert regulatory effects on various cellular activities by modulating key signaling pathways involved in inflammation. nih.govresearchgate.net

Preclinical studies on natural furan derivatives have shown that their anti-inflammatory effects are often linked to potent antioxidant activities. nih.govnih.gov These compounds can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net The mechanism for these effects involves the modification of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway and the peroxisome proliferator-activated receptor gamma (PPAR-ɣ) pathway. nih.govresearchgate.net For instance, some benzofuran (B130515) derivatives have been shown to inhibit the phosphorylation of JNK, p38, and ERK proteins in the MAPK pathway and suppress transcription factors that regulate inflammatory responses. researchgate.net The general class of furan-2-carboxamides is recognized for having potential anti-inflammatory activity, contributing to the broad therapeutic interest in this scaffold. ontosight.ai

Strategic Development of Novel Chemical Scaffolds Based on Furan 2 Carboxamides

Furan-2-carboxamide as a Foundation for New Chemical Entities

The furan (B31954) nucleus is a versatile and significant scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. ijabbr.com Its presence in various synthetic compounds provides a valuable therapeutic concept, demonstrating a strong affinity for a diverse set of biological receptors. ijabbr.com Furan derivatives have been investigated for a multitude of pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and antiviral activities. ijabbr.commdpi.com

Within this broad class, the furan-2-carboxamide moiety serves as a particularly important foundational structure for the development of new chemical entities. This scaffold is recognized for its physiological activity and its potential to be incorporated into drug molecules to confer unique medicinal properties. mdpi.com A key strategy in medicinal chemistry involves using the furan-2-carboxamide core as a bioisosteric replacement for less stable functional groups. For example, it has been successfully used to replace the labile furanone ring in the design of potential antibiofilm agents, offering a solution to the metabolic instability of earlier compounds. nih.govspacefrontiers.orgresearchgate.net

The synthesis of N-substituted furan-2-carboxamides, such as N-(4-butylphenyl)furan-2-carboxamide, is typically achieved through standard amide bond formation. A common method involves the reaction of furan-2-carbonyl chloride with a substituted aniline, like 4-bromoaniline (B143363), in the presence of a base such as triethylamine (B128534). researchgate.netmdpi.com This straightforward synthetic accessibility allows for the creation of large libraries of derivatives for biological screening.

Scaffold Diversity and Bioisosteric Replacement Strategies

Bioisosterism, the strategy of substituting atoms or groups within a molecule with other groups that possess similar physicochemical properties to retain or enhance biological activity, is a cornerstone of modern drug design. nih.gov This approach is extensively used to optimize the pharmacodynamic and pharmacokinetic properties of lead compounds. nih.gov The furan-2-carboxamide scaffold is highly amenable to such modifications, allowing for extensive exploration of chemical space through scaffold diversification.

A prominent example of a bioisosteric replacement strategy involves substituting a furanone lactone with the more stable furan-2-carboxamide amide linkage. nih.gov This modification was employed to develop novel antibiofilm agents against Pseudomonas aeruginosa, where the core design maintained the essential carbonyl group for biological interaction while improving the molecule's stability. nih.govresearchgate.net

Diversity-oriented synthesis allows for the creation of various series of furan-2-carboxamide derivatives by modifying linkers and peripheral substituents. nih.govresearchgate.net For instance, research has shown that altering the linker between the furan-2-carboxamide core and a terminal phenyl ring can significantly impact biological activity. Linkers such as N-acylcarbohydrazides and 1,2,3-triazoles have been shown to produce compounds with significant antibiofilm activity. nih.gov Furthermore, substitutions on the terminal phenyl ring, particularly with halogens, have led to enhanced biofilm inhibition. nih.gov

Table 1: Effect of Linker and Phenyl Substitution on Antibiofilm Activity of Furan-2-carboxamide Derivatives

| Compound ID | Linker Type | Phenyl Substituent | Biofilm Inhibition at 50 µM (%) |

| 4b | N-acylcarbohydrazide | 4-bromophenyl | 58 |

| 4d | N-acylcarbohydrazide | 4-methylphenyl | >50 |

| 7d | 1,2,3-Triazole | 4-chlorophenyl | >50 |

| 7e | 1,2,3-Triazole | 4-fluorophenyl | >50 |

| 6a | 3-Aminobenzoyl | Unsubstituted | <50 |

| 5a | 1,4-Diaminobenzene | Unsubstituted | Inactive |

Data synthesized from research on antibiofilm agents. nih.govresearchgate.net

This systematic modification highlights how scaffold diversity and bioisosteric replacement can be used to fine-tune the biological properties of furan-2-carboxamide-based compounds. Common ring equivalents used in bioisosteric strategies include benzene (B151609), pyridine, and thiophene, which can be interchanged to modulate a compound's activity. researchgate.net

Hybrid Molecule Design and Synthetic Innovation

A modern approach in medicinal chemistry is the design of hybrid molecules, which involves constructing new chemical entities that contain two or more distinct pharmacophore groups within a single structure. mdpi.com This strategy aims to create multifunctional drugs with potentially enhanced efficacy or a broader spectrum of action. The furan-2-carboxamide scaffold has been utilized as a key component in the development of such hybrid compounds. For example, hybrid molecules combining the furan-2-carboxamide group with a 1,3,4-thiadiazole (B1197879) scaffold have been designed and synthesized as potential inhibitors of VEGFR-2, a key target in cancer therapy. mdpi.com

Synthetic innovation plays a crucial role in the efficient creation of these complex molecules. Advanced synthetic methodologies grant access to novel derivatives that would be difficult to obtain through classical methods. One powerful technique is the Suzuki-Miyaura cross-coupling reaction, which has been used to synthesize functionalized N-(4-arylphenyl)furan-2-carboxamides. researchgate.netmdpi.com This palladium-catalyzed reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the creation of structurally diverse compound libraries for screening campaigns. mdpi.com For instance, N-(4-bromophenyl)furan-2-carboxamide can serve as a versatile intermediate that is subsequently arylated using this method to produce a range of analogues. researchgate.net

Another innovative approach is the use of diversity-oriented synthesis, which systematically combines different linkers and substituted phenyl rings with the furan-2-carboxylic acid core. nih.govresearchgate.net This method involves a synthetic sequence that begins with the amide formation between furoic acid and various linkers, followed by coupling with a phenyl ring bearing different functional groups. researchgate.net Such strategies are instrumental in exploring the structure-activity relationships of new chemical series based on the furan-2-carboxamide scaffold.

Emerging Applications and Future Research Directions

Research into furan-2-carboxamide derivatives has unveiled several promising applications, moving beyond their established roles. A significant emerging area is the development of antibiofilm agents that function as anti-quorum sensing molecules. researchgate.net Certain furan-2-carboxamide derivatives have been shown to reduce virulence factors in P. aeruginosa, such as pyocyanin (B1662382) and proteases, suggesting that they target the LasR receptor, a key component of the quorum-sensing pathway. nih.govspacefrontiers.org Other novel applications being explored include microtubule stabilizing agents for cancer therapy, with some derivatives inducing mitotic arrest and apoptosis in cancer cells. nih.gov

Future research is aimed at further optimizing the therapeutic potential of the furan-2-carboxamide scaffold. A key direction is the systematic exploration of substitutions on the furan ring itself, a modification that has been largely unexamined but could yield significant improvements in activity. nih.govresearchgate.net Another critical area is addressing the low solubility of some of the most potent derivatives, which currently limits their clinical applicability. nih.gov Future work will focus on chemical modifications to enhance solubility and improve pharmacokinetic profiles. Additionally, the furan-2-carboxamide scaffold is being investigated for the development of novel, non-peptidomimetic inhibitors against viral targets, such as the SARS-CoV-2 main protease, by using techniques like scaffold hopping to improve inhibitory potency and synthetic accessibility. nih.gov

Q & A

Q. What are the established synthetic protocols for N-(4-butylphenyl)furan-2-carboxamide, and how is reaction progress validated?

The compound is synthesized via amide coupling between furan-2-carboxylic acid derivatives (e.g., acid chloride) and 4-butylphenylamine. A common approach involves activating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the amine in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). Reaction monitoring employs thin-layer chromatography (TLC) with UV visualization and spectroscopic validation (¹H NMR for amide bond confirmation at δ 6.5–8.0 ppm and IR for C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the furan ring (δ 6.3–7.4 ppm), amide proton (δ ~8.1 ppm), and butyl chain (δ 0.8–1.6 ppm).

- X-ray crystallography : Resolve bond lengths and angles using SHELX software for refinement .

- IR spectroscopy : Confirm amide C=O (1650 cm⁻¹) and N-H stretches (3300 cm⁻¹). Discrepancies in spectral data should be cross-validated with computational models (e.g., density functional theory) .

Q. How are preliminary biological activities of this compound assessed in antimicrobial research?

Standard assays include:

- Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics : Evaluate bactericidal effects over 24 hours.

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity. Inconsistent results across replicates may arise from solvent interference (e.g., DMSO >1% v/v) or biofilm formation; controls with ampicillin and solvent-only groups are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

Key parameters include:

- Catalyst selection : Use N,N-diisopropylethylamine (DIPEA) over triethylamine for higher amide bond formation efficiency.

- Solvent polarity : Anhydrous DCM or THF improves solubility of hydrophobic intermediates.

- Temperature : Maintain 0–5°C during acyl chloride formation to minimize side reactions. Pilot studies using design of experiments (DoE) can identify optimal molar ratios (e.g., 1:1.2 amine:acyl chloride) .

Q. What computational strategies predict the interaction of this compound with bacterial enzyme targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to targets like DNA gyrase or penicillin-binding proteins. Key steps:

- Protein preparation : Retrieve target structure from PDB (e.g., 1KZN for E. coli gyrase).

- Ligand parameterization : Generate partial charges via Gaussian09 at the B3LYP/6-31G* level.

- Binding affinity analysis : Calculate ΔG values; prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp73, Lys76). Validate with in vitro enzymatic assays .

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural refinement?

For challenging datasets:

- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning.

- Disordered solvent : Apply SQUEEZE in PLATON to mask electron density.

- Validation tools : Check Rint (<5%) and Flack parameter (<0.1) for chiral centers. Case studies on similar carboxamides show iterative refinement cycles reduce R-factors by 2–3% .

Q. What methodologies address discrepancies in bioactivity data across different assay platforms?

Contradictions may arise from:

- Assay sensitivity : Compare microbroth dilution (CLSI guidelines) vs. agar diffusion.

- Bacterial strain variability : Use isogenic mutant panels (e.g., A. baumannii efflux pump mutants).

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.05). Replicate experiments in triplicate under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.